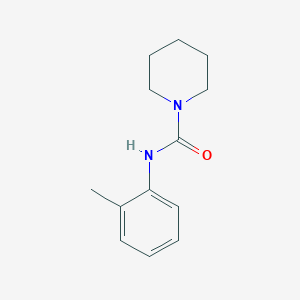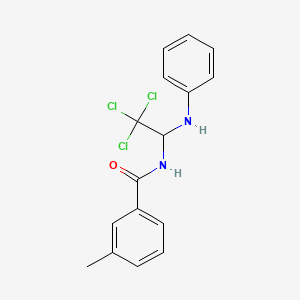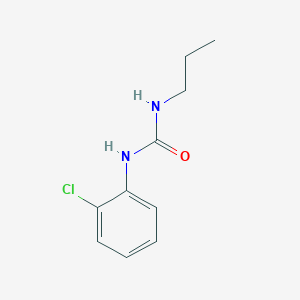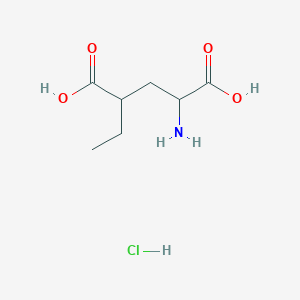![molecular formula C18H12ClNO3 B11952951 1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- CAS No. 90510-67-1](/img/structure/B11952951.png)
1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- is a synthetic organic compound with the molecular formula C18H12ClNO3. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a naphthalenedione core, substituted with a 3-acetylphenylamino group and a chlorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-naphthoquinone and 3-acetylaniline as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom at the 3-position of the naphthoquinone ring.
Amination: The 3-chloro-1,4-naphthoquinone intermediate is then reacted with 3-acetylaniline under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antithrombotic and antiplatelet activities.
Biological Research: The compound is used to investigate the inhibition of thromboxane A2 synthase and receptor activity in platelets.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- involves the inhibition of thromboxane A2 synthase and receptor activity. This inhibition is achieved through the suppression of intracellular calcium mobilization, enhancement of cyclic AMP production, and inhibition of ATP secretion in activated platelets . These actions collectively contribute to its antithrombotic and antiplatelet effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthalenedione, 2-amino-3-chloro-: This compound shares a similar naphthoquinone core but differs in the substituent groups.
1,4-Naphthalenedione, 2-[(4-acetylphenyl)amino]-3-chloro-: Another closely related compound with a different position of the acetylphenylamino group.
Uniqueness
1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit thromboxane A2 synthase and receptor activity makes it a valuable compound for research in antithrombotic therapies.
Propriétés
Numéro CAS |
90510-67-1 |
|---|---|
Formule moléculaire |
C18H12ClNO3 |
Poids moléculaire |
325.7 g/mol |
Nom IUPAC |
2-(3-acetylanilino)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C18H12ClNO3/c1-10(21)11-5-4-6-12(9-11)20-16-15(19)17(22)13-7-2-3-8-14(13)18(16)23/h2-9,20H,1H3 |
Clé InChI |
DARRDNGQIKRSKX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)



![1,3-Diazaspiro[4.5]decane-2-thione](/img/structure/B11952930.png)


![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)



